molecular formula C18H21N3O4 B5213688 2-Methoxy-6-nitro-4-[(4-phenylpiperazin-1-yl)methyl]phenol

2-Methoxy-6-nitro-4-[(4-phenylpiperazin-1-yl)methyl]phenol

Cat. No.: B5213688
M. Wt: 343.4 g/mol
InChI Key: PEDYYYBJKXTZER-UHFFFAOYSA-N
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Description

2-Methoxy-6-nitro-4-[(4-phenylpiperazin-1-yl)methyl]phenol is a complex organic compound that features a methoxy group, a nitro group, and a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-nitro-4-[(4-phenylpiperazin-1-yl)methyl]phenol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base.

    Piperazine Introduction: The phenylpiperazine moiety is attached through a nucleophilic substitution reaction, often using a halogenated intermediate and phenylpiperazine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-nitro-4-[(4-phenylpiperazin-1-yl)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under basic conditions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide (NaOH), methanol

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products

    Reduction: 2-Methoxy-6-amino-4-[(4-phenylpiperazin-1-yl)methyl]phenol

    Substitution: Various substituted phenols depending on the nucleophile used

    Hydrolysis: Phenolic derivatives and piperazine derivatives

Scientific Research Applications

2-Methoxy-6-nitro-4-[(4-phenylpiperazin-1-yl)methyl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-6-nitro-4-[(4-phenylpiperazin-1-yl)methyl]phenol involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is beneficial in conditions where cholinergic signaling is impaired, such as in Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-[(4-phenylpiperazin-1-yl)methyl]phenol
  • 2-Methoxy-6-nitro-4-[(4-methylpiperazin-1-yl)methyl]phenol

Uniqueness

2-Methoxy-6-nitro-4-[(4-phenylpiperazin-1-yl)methyl]phenol is unique due to the presence of both a nitro group and a phenylpiperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research in medicinal chemistry and pharmacology.

Properties

IUPAC Name

2-methoxy-6-nitro-4-[(4-phenylpiperazin-1-yl)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-25-17-12-14(11-16(18(17)22)21(23)24)13-19-7-9-20(10-8-19)15-5-3-2-4-6-15/h2-6,11-12,22H,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDYYYBJKXTZER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])CN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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